1-Acetyl-5-nitroindolin-2-one

説明

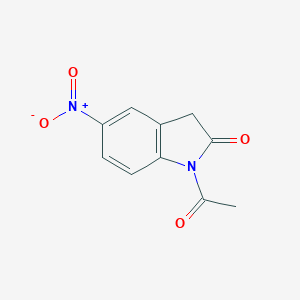

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-acetyl-5-nitro-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-6(13)11-9-3-2-8(12(15)16)4-7(9)5-10(11)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFVFIMXPGSTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00385586 | |

| Record name | 1-Acetyl-5-nitroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114985-63-6 | |

| Record name | 1-Acetyl-5-nitroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00385586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Acetyl 5 Nitroindolin 2 One

Diverse Synthetic Routes to 1-Acetyl-5-nitroindolin-2-one and its Precursors

The synthesis of this compound can be approached through various methodologies, ranging from classical multi-step sequences to more modern, efficiency-focused techniques. The choice of synthetic route often depends on factors such as desired scale, available starting materials, and required purity.

Classical Organic Synthesis Pathways

The traditional synthesis of this compound typically involves a sequential process: formation of the indoline (B122111) or oxindole (B195798) core, followed by regioselective nitration and subsequent acetylation.

A common precursor for this synthesis is 5-nitroisatin (B147319), which can be prepared from isonitrosoacetanilide in a single step using readily available and inexpensive reagents. iaea.org This reaction, which can be completed in about 90 minutes, involves an electrophilic aromatic substitution mechanism. iaea.org The resulting 5-nitroisatin can then be subjected to reduction and acetylation. Another approach starts with 5-nitroindoline (B147364). sigmaaldrich.comprepchem.com The acetylation of 5-nitroindoline is a key step. A mixture of 5-nitroindoline in pyridine (B92270) and acetic anhydride (B1165640) is stirred for an extended period to yield 1-acetyl-5-nitroindoline (B1328934). prepchem.com

Another classical route involves the Fischer indole (B1671886) synthesis, which is a versatile method for creating indole rings. researchgate.net This can be adapted to produce precursors for this compound. For instance, the Reissert indole synthesis, a variant of this method, involves the reductive cyclization of o-nitrophenylpyruvate derivatives to form indole-2-carboxylic acids, which can be further modified. mdpi.combhu.ac.in A specific example is the preparation of 5-nitroindole-2-carboxylic acid from the condensation of p-nitrophenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization and hydrolysis. google.com

The Nenitzescu indole synthesis provides a direct route to 5-hydroxyindoles from benzoquinone and β-aminocrotonic esters, which can then be nitrated and acetylated. wikipedia.org

A typical laboratory-scale synthesis of this compound is detailed in the table below:

| Step | Reactants | Reagents/Solvents | Conditions | Product |

| 1 | 5-Nitroindoline | Pyridine, Acetic Anhydride | Stirred for 17 hours under argon | 1-Acetyl-5-nitroindoline |

Microwave-Assisted Synthetic Protocols

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been applied to the synthesis of indolin-2-one derivatives. mdpi.com Microwave irradiation can significantly reduce the time required for reactions that would otherwise need prolonged heating. cem.com

For example, the synthesis of various heterocyclic compounds, including indolin-2-one derivatives, has been expedited using microwave technology. tandfonline.com The reaction of 1-acetyl-5-alkyl-3-[(2-oxo-5-(4-alkylphenyl)furan-3(2H)-ylidene)]indolin-2-ones with benzylamine (B48309) can be completed in just 3 minutes at 85°C under microwave irradiation, a significant improvement over the 3 hours required with conventional refluxing or stirring at room temperature. tandfonline.com Similarly, the synthesis of hydantoins from amino acids, a related heterocyclic scaffold, has been achieved in a two-step, one-pot microwave-assisted process with yields ranging from 34% to 89%. beilstein-journals.org The synthesis of substituted pyrroles, another class of five-membered nitrogen heterocycles, has also been successfully performed using microwave assistance. nih.gov

The application of microwave energy is particularly beneficial for multi-component reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comnih.gov

Continuous Flow Reaction Techniques for Scale-Up and Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scale-up. nih.gov These benefits have been leveraged in the synthesis of indole and indolin-2-one derivatives. mdpi.comfapesp.br

For instance, a continuous flow approach has been developed for the preparation of indole-2-carboxylic acid ethyl esters through the reduction of a nitro group followed by spontaneous cyclization. mdpi.com This method allows for precise control over reaction parameters, leading to improved yields and purity. The synthesis of spirooxindole 2H-azirines has also been successfully demonstrated under continuous flow conditions, enabling gram-scale production. nih.gov

Furthermore, continuous flow hydrogenation has been employed for the N-1 alkylation of 5-nitroindoline and the subsequent reduction of the nitro group to an amine. nih.gov This integrated approach streamlines the synthetic sequence and avoids the isolation of intermediates. The use of continuous flow reactors can dramatically reduce reaction times, in some cases to just 1-2 minutes.

A comparative study has shown that for certain indole syntheses, a flow system can achieve similar yields to microwave-assisted methods but with even shorter reaction times. mdpi.com

Regioselective Nitration and Acetylation Strategies

The introduction of the nitro group at the C-5 position of the indoline ring requires careful control to ensure regioselectivity. The choice of nitrating agent and reaction conditions is crucial to avoid the formation of unwanted isomers. Nitration is typically performed using a mixture of nitric acid and sulfuric acid under controlled temperatures. google.com

Research has shown that the nitration of 1-acetylindoline-2-sulfonate sodium with acetyl nitrate (B79036) can unexpectedly lead to nitration at the 7-position, highlighting the influence of substituents on the regiochemical outcome. The use of tert-butyl nitrite (B80452) has been reported as a mild and highly regioselective method for the mono-nitration of indolines at either the C-5 or C-7 position. researchgate.net The solvent can also play a critical role in directing the position of nitration on indole rings.

The acetylation of the indoline nitrogen is generally a straightforward process. It is often carried out using acetyl chloride or acetic anhydride in the presence of a base. google.comrsc.org This step is typically performed after the nitration to yield the final product, this compound.

Derivatization Strategies and Functionalization of the Indolin-2-one Scaffold

The this compound molecule serves as a versatile platform for further chemical modifications, allowing for the synthesis of a wide range of derivatives with potential applications in various fields of chemical research.

N-1 Alkylation and Acylation Processes

The nitrogen atom at the N-1 position of the indolin-2-one ring is a key site for functionalization. While the focus of this article is on the 1-acetyl derivative, it is important to note that this position can be readily alkylated or acylated to introduce a variety of substituents.

N-alkylation can be achieved under basic conditions using alkyl halides. wright.edu For example, 5-nitroindoline can be N-alkylated with various aldehydes in a process that is amenable to continuous flow hydrogenation for subsequent reduction of the nitro group. nih.gov The N-alkylation of isatins, precursors to indolin-2-ones, has been demonstrated using different alkyl halides under microwave irradiation. researchgate.net

Similarly, N-acylation can be performed to introduce different acyl groups. For instance, 5-nitroindoline can be acylated with 4-fluorobenzoyl chloride or 4-fluorophenylacetyl chloride. nih.gov This ability to modify the N-1 position is crucial for tuning the electronic and steric properties of the molecule, which can influence its reactivity and biological activity.

The following table summarizes some of the derivatization reactions at the N-1 position of the indoline core:

| Reaction Type | Reactants | Reagents/Conditions | Product Type |

| N-Alkylation | 5-Nitroindoline, Aldehydes | Continuous flow hydrogenation | N-Alkyl-5-aminoindoline |

| N-Acylation | 5-Nitroindoline, Acyl Chlorides | - | N-Acyl-5-nitroindoline |

C-5 Position Modifications and Substituent Introduction

The chemical architecture of this compound features a nitro group at the C-5 position, which serves as a crucial handle for synthetic modifications. A primary transformation at this position is the reduction of the nitro group to an amino group, yielding 1-acetyl-5-aminoindoline. google.com This reaction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction with agents such as iron powder in the presence of an acid. google.com The resulting 5-amino derivative is a versatile intermediate for introducing a wide array of substituents. acs.org

For instance, the amino group can be further functionalized to create urea (B33335) and thiourea (B124793) derivatives. acs.orgunibas.it Treatment with triphosgene (B27547) and an appropriate amine leads to the formation of urea linkages. acs.orgnih.gov Subsequent reactions, such as reductive amination on the corresponding amine intermediate, allow for the introduction of various benzyl (B1604629) groups. acs.orgnih.gov This multi-step approach enables the strategic decoration of both the N-1 and C-5 positions of the indoline core. acs.orgnih.gov

Table 1: Selected C-5 Position Modifications

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Acetyl-5-nitroindoline | H₂, Pd/C, Ethanol/THF | 1-Acetyl-5-aminoindoline | google.com |

| 5-Nitroindoline | 1. Triphosgene, 2,2-dimethylpropan-1-amine2. Continuous flow hydrogenation | 1-(2,2-Dimethylpropyl)-5-amino-1H-indole-1-carboxamide | acs.orgnih.gov |

Annulation Reactions and Heterocyclic Ring Formation at C-3 (e.g., Pyrroles, Pyridazines, Sulfonamides)

The activated C-3 position of the indolin-2-one core is a prime site for annulation reactions, enabling the construction of fused heterocyclic systems.

Pyrroles: Pyrrole-fused derivatives can be synthesized from indolin-2-one precursors. For instance, the reaction of a furanone derivative of indolin-2-one with benzylamine in an acidic medium under microwave irradiation can lead to the formation of a pyrrolone ring fused at the C-3 position. tandfonline.comtandfonline.com

Pyridazines: Pyridazine rings can be constructed by the reaction of indolin-2-one derivatives with hydrazine-based reagents. uminho.ptliberty.edu For example, a hydrazide derivative of this compound can be cyclized to form various heterocyclic systems, including pyridazines. tandfonline.com The reaction of 3-ylideneindolin-2-one derivatives with hydrazine (B178648) hydrate (B1144303) is a common method to synthesize pyridazine-fused indolinones. tandfonline.comtandfonline.com

Sulfonamides: Sulfonamide moieties can be incorporated by reacting indolin-2-one derivatives with sulfonamide-containing reagents. tandfonline.commdpi.com A common strategy involves the reaction of a furanone derivative of indolin-2-one with various sulfonamides, such as sulfanilamide (B372717) or sulfaguanidine, in acetic acid under microwave irradiation to yield the corresponding sulfonamide derivatives. tandfonline.comtandfonline.com

Table 2: Heterocyclic Ring Formation at C-3

| Heterocycle | Synthetic Approach | Reagents | Reference |

|---|---|---|---|

| Pyrrole | Reaction of a furanone derivative with an amine in acidic medium | Benzylamine, HCl/AcOH, Microwave | tandfonline.comtandfonline.com |

| Pyridazine | Reaction of a hydrazide derivative | Hydrazine hydrate, Microwave | tandfonline.comtandfonline.com |

Synthesis of Spiro[indoline-3,2′-thiazolidine] Derivatives

Spiro[indoline-3,2′-thiazolidine] derivatives are synthesized through a multicomponent reaction involving an isatin (B1672199) derivative (such as the deacetylated form of this compound), an amino acid, and a thiol. acs.orgnih.gov A common method is the condensation of an isatin with an amine and mercaptoacetic acid. innovareacademics.innih.gov The reaction proceeds via the formation of an intermediate Schiff base from the isatin and the amine, which then undergoes cyclization with mercaptoacetic acid to form the spiro-thiazolidine ring. nih.gov The use of catalysts like anhydrous ZnCl₂ can facilitate this cyclo-condensation. innovareacademics.innih.gov This approach allows for significant molecular diversity by varying the substituents on the isatin, the amine, and the thiol component. acs.orgnih.gov

Formation of Triazole, Pyrazole, Oxadiazine, and Oxadiazole Analogues

The this compound scaffold is a versatile starting point for synthesizing a variety of heterocyclic analogues. researchgate.net

Triazoles: 1,2,3-triazole rings can be introduced via "click" chemistry. rsc.org This typically involves the reaction of an azide-functionalized precursor with an alkyne. For instance, N-propargylated isatin can react with various aromatic azides to produce isatin-N-1,2,3-triazoles. rsc.org

Pyrazoles: Pyrazole derivatives are commonly synthesized through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine derivatives. mdpi.com A hydrazide derivative of this compound can be reacted with acetylacetone (B45752) to yield a pyrazole-substituted indolinone. researchgate.net

Oxadiazines and Oxadiazoles: These heterocycles can be formed from hydrazide intermediates. researchgate.netresearchgate.net For example, reacting a benzohydrazide (B10538) derivative of the indolinone with chloroacetyl chloride can lead to the formation of a 1,3,4-oxadiazin-6-one ring. researchgate.net Similarly, treatment of the same hydrazide with carbon disulfide can yield an oxadiazole ring. researchgate.net

Table 3: Synthesis of Heterocyclic Analogues

| Heterocycle | Precursor | Key Reagents | Reference |

|---|---|---|---|

| 1,2,3-Triazole | N-propargyl isatin | Aromatic azides | rsc.org |

| Pyrazole | 4-[1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino]benzohydrazide | Acetylacetone | researchgate.net |

| 1,3,4-Oxadiazine | 4-[1-(p-methylbenzyl)-5-nitro-2-oxoindolin-3-ylideneamino]benzohydrazide | Chloroacetyl chloride | researchgate.net |

Nucleoside Analog Synthesis Incorporating Indoline Units

The structural features of the indoline core make it an attractive scaffold for the synthesis of novel nucleoside analogues. nih.govumn.edu A common strategy involves the glycosylation of the indoline ring, which is often performed on the reduced indoline followed by reoxidation to the indole if desired. nih.gov For the synthesis of indoline ribonucleosides, a protected indoline can be coupled with a protected D-ribofuranose derivative. nih.gov The use of trimethylsilyl (B98337) (TMS) protected indolines has been shown to yield α-N-glycoside configurations with high regioselectivity. nih.gov The indoline unit can be connected to the sugar moiety at different positions to mimic either pyrimidine (B1678525) or purine (B94841) bases. jst.go.jp

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the reaction mechanisms underlying the transformations of this compound and related isatins is crucial for optimizing existing synthetic methods and developing new ones. rsc.orgacs.org

In many reactions involving isatins, the initial step is a condensation or addition at the C-3 carbonyl group. For example, in the formation of spiro-quinazolines from isatins and N-alkylureas, the reaction is proposed to begin with a condensation to form an intermediate, which then dimerizes and undergoes a series of bond cleavages and formations to yield the final spiro product. acs.org

The formation of radical intermediates has also been implicated in certain transformations. researchgate.net For instance, in electrochemical reactions, isatin can be reduced at the cathode to form a radical-anion intermediate, which can then participate in radical-radical cross-coupling reactions. rsc.org

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate reaction pathways. rsc.orgresearchtrends.net For example, in the photoactivation of N-acetyl-7-nitroindoline, computational analysis suggests that photo-activation induces an acyl group transfer to the nitro group, forming a reactive nitronic anhydride intermediate. jst.go.jpresearchtrends.net This intermediate is key to the subsequent nucleophilic attack that leads to the final products. jst.go.jpresearchtrends.net These mechanistic insights, derived from both experimental and computational methods, are invaluable for the rational design of new synthetic strategies. rsc.org

Stereochemical Outcomes and E/Z Isomerism in Derivatization

The derivatization of this compound, particularly through reactions involving the active methylene (B1212753) group at the C3 position, can result in the formation of stereoisomers. A significant focus in the synthesis of its derivatives is managing and characterizing geometric isomerism, specifically E/Z isomerism, which arises from the creation of a carbon-carbon double bond at this position.

A common method for introducing a substituent at the C3 position is the Knoevenagel condensation with various aldehydes. This reaction, typically conducted in the presence of a base catalyst like piperidine, leads to the formation of a new exocyclic double bond. unife.it Due to the restricted rotation around this newly formed C=C bond, two different geometric isomers, designated as (E) and (Z), can be produced. studymind.co.uk The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, where the configuration is determined by the relative positions of the highest-priority groups attached to each carbon of the double bond. savemyexams.comlibretexts.org If the high-priority groups are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning together), and if they are on opposite sides, it is the (E) isomer (from entgegen, meaning opposite). savemyexams.comlibretexts.org

Research on the derivatization of the closely related 5-nitroindolin-2-one scaffold demonstrates that condensation with aldehydes often yields a mixture of both (E) and (Z) isomers. unife.it For instance, the reaction of 5-nitroindolin-2-one with thiophene-3-carbaldehyde in dimethylformamide (DMF) at 80°C yields a mixture of the corresponding (E) and (Z) isomers of 5-nitro-3-(thiophen-3-ylmethylene)indolin-2-one. unife.it While the specific ratio of E/Z isomers can be influenced by reaction conditions such as the choice of catalyst, solvent, and temperature, many reported syntheses result in inseparable or unquantified mixtures that are carried forward in subsequent steps. unife.it

In more complex derivatives where multiple stereocenters are present, advanced analytical techniques are required to determine the precise stereochemical outcome. For related indoline-based compounds, techniques such as ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR have been employed to definitively assign the relative configuration, such as confirming a cis configuration between specific protons. nih.gov While photochemical isomerization between (Z) and (E) isomers has been observed in related nitroindoline (B8506331) systems, the thermal Knoevenagel condensation remains a primary route where control of the isomeric ratio is a key synthetic challenge. nih.gov

Table 1: E/Z Isomerism in the Derivatization of the 5-Nitroindolin-2-one Core This table is based on data for the derivatization of 5-nitroindolin-2-one, which serves as a direct model for the reactivity of this compound at the C3 position.

| Reactant A | Reactant B | Catalyst/Conditions | Product | Stereochemical Outcome | Source |

| 5-Nitroindolin-2-one | Thiophen-3-carbaldehyde | Piperidine, DMF, 80°C | 5-Nitro-3-(thiophen-3-ylmethylene)indolin-2-one | Mixture of (E) and (Z) isomers | unife.it |

| 5-Nitroindolin-2-one | Thiophene-2-carbaldehyde | Piperidine, DMF, 80°C | 5-Nitro-3-(thiophen-2-ylmethylene)indolin-2-one | Mixture of (E) and (Z) isomers | unife.it |

Role of Catalysis in Synthetic Efficiency

Catalysis is fundamental to achieving efficiency in the synthesis and subsequent chemical transformations of this compound and its precursors. Catalysts are employed to enhance reaction rates, improve yields, increase selectivity, and enable reactions under milder conditions, thereby reducing energy consumption and the formation of byproducts.

In the derivatization of the indolinone core, base catalysis is frequently utilized. For example, the Knoevenagel condensation of the C3-methylene group with aldehydes is effectively promoted by small amounts of a basic catalyst such as piperidine. unife.it This process allows for the efficient formation of C-C bonds, leading to a wide array of 3-substituted derivatives.

The synthesis of the core nitroindoline structure itself often relies on powerful catalytic methods. The Fischer indole synthesis, a classic method for constructing the indole ring, can be catalyzed by strong acids like polyphosphoric acid or methanesulfonic acid to promote the cyclization of hydrazone precursors. google.comgoogle.com These acid catalysts are crucial for driving the reaction towards the desired indoline or indole product with high efficiency.

Transition metal catalysis, particularly with palladium, has also been a cornerstone in the synthesis of related structures. Palladium catalysts are used for Heck cyclization reactions to form the indoline ring system, although the cost associated with palladium has prompted searches for alternative methods. google.com Furthermore, palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for hydrogenation reactions, such as the reduction of a nitro group on the aromatic ring to an amine. nih.gov This transformation is a key step in the synthesis of many biologically active indole and indoline derivatives.

Table 2: Catalysts in the Synthesis and Derivatization of Nitroindoline/Nitroindolone Scaffolds

| Catalyst Type | Catalyst Example | Reaction Type | Purpose / Impact on Efficiency | Source |

| Base Catalyst | Piperidine | Knoevenagel Condensation | Promotes C-C bond formation at the C3-position with aldehydes. | unife.it |

| Acid Catalyst | Polyphosphoric Acid | Fischer Indole Cyclization | Catalyzes intramolecular cyclization to form the indole/indoline ring. | google.com |

| Acid Catalyst | Methanesulfonic Acid | Fischer Indole Cyclization | Acts as a Fischer catalyst for hydrazone cyclization. google.com | |

| Transition Metal | Palladium on Carbon (Pd/C) | Hydrogenation | Efficiently reduces nitro groups to amines. nih.gov | |

| Transition Metal | Palladium (Generic) | Heck Cyclization | Catalyzes intramolecular cyclization to form the indoline ring. google.com | |

| Metal-Free Lewis Acid | Tris(pentafluorophenyl)borane (B(C6F5)3) | Reductive Cyclization | Provides a metal-free alternative for the synthesis of indolines. researchgate.net |

Photochemical Reactivity and Reaction Mechanisms of 1 Acetyl 5 Nitroindolin 2 One Derivatives

Fundamental Photorelease Mechanisms from N-Acyl-Nitroindolines

The photorelease from N-acyl-nitroindolines is a complex process initiated by the absorption of light. acs.org This triggers a series of intramolecular reactions, ultimately leading to the cleavage of the acyl group. The general mechanism for N-acyl-7-nitroindolines involves photo-activation that induces the transfer of the acetyl group to an oxygen atom of the nitro group, forming a reactive nitronic anhydride (B1165640) intermediate. researchtrends.net This intermediate can then be attacked by a nucleophile. researchtrends.net

Photoinduced Acetyl Group Transfer to the Nitro Group

Upon irradiation with near-UV light, the primary photochemical event in N-acyl-nitroindolines is the transfer of the acetyl group from the amide nitrogen to one of the oxygen atoms of the ortho-nitro group. nih.govresearchgate.net This process is believed to proceed through the triplet excited state of the molecule. nih.govresearchgate.net Computational studies suggest that this transfer can occur via a concerted antarafacial shift. researchtrends.net This intramolecular rearrangement is a critical step, as it transforms the relatively stable N-acyl-nitroindoline into a highly reactive intermediate. researchtrends.net

Formation and Characterization of Nitronic Anhydride Intermediates

The product of the photoinduced acetyl group transfer is a mixed acetic nitronic anhydride. nih.govresearchgate.netacs.org This transient species is a potent acylating agent. researchtrends.netacs.org Nanosecond laser flash photolysis studies of 1-acyl-7-nitroindolines have provided evidence for the formation of this intermediate, which exhibits a characteristic absorption maximum around 450 nm. nih.govresearchgate.net Time-resolved infrared (TRIR) spectroscopy has further revealed the existence of two non-interconvertible conformers of the nitronic anhydride, a short-lived syn-conformer and a longer-lived anti-conformer. acs.org The anti-conformer is believed to be the primary species responsible for the subsequent acylation reactions. acs.org

Competing Pathways for Acyl Group Cleavage (e.g., AAL1-like, AAC2 Mechanisms)

The fate of the nitronic anhydride intermediate is highly dependent on the reaction environment, particularly the solvent. nih.govresearchgate.netresearchgate.net Two main competing pathways for the cleavage of the acyl group have been identified:

AAL1-like Mechanism: In solutions with high water content, the predominant pathway is an AAL1-like (Acyl-Alkyl bond cleavage, unimolecular) cleavage. researchgate.netresearchgate.net This involves an intramolecular redox reaction within the aromatic ring system, leading to the formation of the released carboxylic acid and a nitrosoindole derivative. nih.govresearchgate.net

AAC2 Mechanism: In contrast, in solutions with low water content or in the presence of other nucleophiles in aprotic solvents, the primary mechanism is an AAC2 (Acyl-Oxygen bond cleavage, bimolecular) addition-elimination reaction. researchgate.netresearchgate.net In this pathway, a nucleophile (such as water, an alcohol, or an amine) attacks the acyl carbon of the nitronic anhydride, resulting in the release of the carboxylic acid (or its corresponding ester or amide) and the regeneration of the nitroindoline (B8506331). researchtrends.netresearchgate.net

Homolytic Scission Studies

While the primary photorelease mechanism for N-acyl-nitroindolines involves the formation of a nitronic anhydride, studies on related compounds like 7-nitroindoline-S-thiocarbamates have shown that alternative pathways, such as homolytic scission of the C-S bond, can occur. acs.org This suggests that the nature of the atom attached to the carbonyl group can influence the primary photochemical process. For 1-acetyl-5-nitroindolin-2-one, the predominant pathway remains the heterolytic cleavage via the nitronic anhydride. However, the possibility of minor homolytic pathways, particularly under specific conditions or with certain substituents, cannot be entirely ruled out and warrants further investigation.

Influence of Solvent Environment on Photoreactivity and Product Distribution

The solvent plays a crucial role in dictating the outcome of the photolysis of N-acyl-nitroindolines. nih.govresearchgate.net As mentioned previously, the water content in acetonitrile (B52724) solutions significantly influences the branching ratio between the AAL1-like and AAC2 pathways. acs.org

In predominantly aqueous environments, the formation of the nitrosoindole product via the AAL1-like mechanism is favored. researchgate.net Conversely, in acetonitrile with low water content, the nitroindoline product from the AAC2 mechanism is the major product. researchgate.net This smooth transition from one pathway to the other as the water concentration changes highlights the delicate balance of competing reaction kinetics governed by the solvent environment. acs.org

Table 1: Effect of Water Content on Photoproduct Distribution from Photolysis of a Model 1-Acyl-7-nitroindoline in Acetonitrile.

| Water Content (mol%) | Relative Yield of Nitrosoindole (%) | Relative Yield of Nitroindoline (%) |

| Low | Low | High |

| High | High | Low |

Note: This table represents a generalized trend based on available literature. researchgate.net Specific yields are dependent on the exact substrate and reaction conditions.

Substituent Effects on Photolysis Efficiency and Quantum Yields

The efficiency of the photorelease process, quantified by the quantum yield (Φ), is significantly influenced by substituents on the nitroindoline aromatic ring. researchgate.netresearchgate.net

Electron-donating groups, such as a methoxy (B1213986) group at the 4-position, have been shown to enhance the photolysis efficiency. researchgate.netresearchgate.net For instance, 4-methoxy substitution in 1-acyl-7-nitroindolines can more than double the quantum yield compared to the unsubstituted analogue. researchgate.net However, excessively strong electron-donating groups, like a dimethylamino group, can render the compound photochemically inert by diverting the excited state into non-productive pathways. researchgate.net

Conversely, the introduction of an additional electron-withdrawing nitro group at the 5-position, as in 1-acetyl-5,7-dinitroindoline, also leads to a significant improvement in photolysis efficiency. researchgate.netpsu.edu This is attributed to an increase in the rate of intersystem crossing to the reactive triplet state. nih.gov Dinitro compounds, however, often yield a mixture of photoproducts, including the corresponding dinitroindoline and the 5-nitro-7-nitrosoindole. researchgate.netpsu.edu

Table 2: Quantum Yields of Photolysis for Various Substituted 1-Acyl-7-nitroindolines.

| Compound | Substituents | Quantum Yield (Φ) | Reference |

| 1-Acyl-7-nitroindoline | None | Baseline | researchgate.net |

| 1-Acyl-4-methoxy-7-nitroindoline | 4-Methoxy | >2x Baseline | researchgate.net |

| 1-Acyl-4-dimethylamino-7-nitroindoline | 4-Dimethylamino | ~0 | researchgate.net |

| 1-Acyl-5,7-dinitroindoline | 5-Nitro | Increased | researchgate.netpsu.edu |

| 1-Acyl-4-methoxy-5,7-dinitroindoline | 4-Methoxy, 5-Nitro | Increased | researchgate.netpsu.edu |

Note: This table provides a qualitative comparison based on reported findings. Actual quantum yield values can vary with the specific acyl group and experimental conditions.

The interplay of these electronic effects allows for the fine-tuning of the photochemical properties of nitroindoline-based PPGs for specific applications.

Time-Resolved Spectroscopic Studies of Photochemical Intermediates

Time-resolved spectroscopic techniques, particularly nanosecond laser flash photolysis (LFP), have been instrumental in elucidating the complex reaction mechanisms following the photoexcitation of nitroindoline derivatives. These studies allow for the direct observation and characterization of short-lived transient species that are key to understanding the subsequent chemical transformations. While direct studies on this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be constructed from detailed investigations into structurally analogous compounds, such as 1-acyl-7-nitroindolines and 1-acetyl-5,7-dinitroindoline.

Upon excitation with a laser pulse (typically in the near-UV range, e.g., 355 nm), the parent molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state (T1). nih.gov This triplet state is often the precursor to the key chemical changes. The primary photochemical event is believed to be the transfer of the acetyl group from the amide nitrogen to one of the oxygen atoms of the nitro group, forming a highly reactive nitronic anhydride intermediate. nih.govresearchgate.netresearchtrends.net

LFP studies on 1-acyl-7-nitroindolines in aqueous media have successfully captured the transient absorption spectrum of this critical nitronic anhydride intermediate. nih.govresearchgate.net For instance, in a wholly aqueous medium, a transient species with an absorption maximum (λmax) at 450 nm was observed within the 20 ns laser pulse. nih.govresearchgate.net This species was assigned to the acetic nitronic anhydride. The decay of this intermediate was found to be a single exponential process with an observed rate constant (kobs) of 5 x 106 s-1, corresponding to a lifetime in the sub-microsecond timescale. nih.govresearchgate.net This decay leads to the release of the carboxylic acid and the formation of a nitroso-3H-indole, which subsequently tautomerizes to the more stable 7-nitrosoindole. nih.govresearchgate.net

The solvent environment plays a crucial role in the reaction pathway and the lifetime of the intermediates. In solutions with low water content (e.g., acetonitrile with 1% water), the nitronic anhydride intermediate still forms, exhibiting a solvent-shifted absorption maximum (around 415 nm), but its subsequent reaction pathway can differ, favoring photohydrolysis of the amide to yield a nitroindoline. researchgate.net

For dinitro derivatives like 1-acetyl-5,7-dinitroindoline, the photochemical efficiency is enhanced compared to mono-nitro analogues. researchgate.net Time-resolved infrared (TRIR) spectroscopy has also been employed to study the mechanism of acylation by N-acyl-5,7-dinitroindolines, providing further evidence for the formation of the nitronic anhydride intermediate. chemrxiv.org

The table below summarizes key transient data from time-resolved spectroscopic studies on analogous nitroindoline compounds, which serve as a model for understanding the photochemical intermediates of this compound.

| Compound Family | Transient Intermediate | λmax (nm) | Solvent | Lifetime / Rate Constant | Technique | Reference |

| 1-Acyl-7-nitroindolines | Acetic Nitronic Anhydride | 450 | Aqueous | kobs = 5 x 106 s-1 | LFP | nih.gov, researchgate.net |

| 1-Acyl-7-nitroindolines | Acetic Nitronic Anhydride | 415 | 99% CH3CN / 1% H2O | - | LFP | researchgate.net |

| 1-Acetyl-5,7-dinitroindoline | Nitronic Anhydride | - | - | - | TRIR | chemrxiv.org |

These time-resolved studies are fundamental to constructing a complete mechanistic picture. They confirm that the photoreaction proceeds through well-defined, albeit short-lived, intermediates. The data strongly suggest that the photochemistry of this compound would similarly involve a triplet excited state and a critical nitronic anhydride intermediate, whose spectral characteristics and reactivity would be influenced by the specific substitution pattern on the indolinone core.

Computational and Theoretical Chemistry Studies of 1 Acetyl 5 Nitroindolin 2 One

Molecular Orbital (MO) Calculations and Electronic Structure Analysis

Molecular orbital theory is fundamental to understanding the electronic characteristics of a molecule, including the distribution of electrons and the energies of frontier orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally efficient way to perform molecular orbital calculations. These methods are valuable for initial electronic structure analysis. For instance, studies on the related compound 1-acetyl-5-nitroindoline (B1328934) have utilized the AM1 procedure to calculate electron density distributions and net atomic charges. Such calculations reveal the electronic influence of the nitro and acetyl groups on the indoline (B122111) ring system. It is established that the ring nitrogen atom typically bears a small positive charge in these structures, a feature that would be expected in 1-Acetyl-5-nitroindolin-2-one.

Density Functional Theory (DFT) provides a more accurate description of electronic structure by incorporating electron correlation. DFT methods are widely used to optimize molecular geometries and calculate various properties. For the parent scaffold, oxindole (B195798) (indolin-2-one), experimental and computational studies have determined its thermochemical properties, with DFT calculations supporting the experimental findings. acs.org

In the broader class of nitro-substituted indolines, DFT and its time-dependent extension, TD-DFT, are critical for investigating reaction mechanisms, particularly in photochemistry. TD-DFT calculations are employed to analyze the electronic structure of excited states, helping to identify and select compounds with optimal light-absorbing properties. nih.gov These calculations can predict the manifold of singlet and triplet excited states, which is essential for understanding photorelease mechanisms in related "caged" compounds.

Semi-Empirical Quantum Chemical Methods (e.g., AM1)

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound and its derivatives are key to understanding their interactions with other molecules.

Conformational analysis of the indolin-2-one scaffold is crucial, especially when exocyclic double bonds are present, as in the case of 3-(benzylidene)-2-oxo-indoline derivatives, which can exist as E/Z diastereomers. rsc.org For this compound, conformational analysis would focus on the orientation of the N-acetyl group relative to the indolinone ring.

Molecular Dynamics (MD) simulations are employed to study the stability and dynamics of indolin-2-one derivatives when bound to biological targets, such as enzymes. For example, MD simulations of 1-benzyl-2-indolinone derivatives complexed with acetylcholinesterase have been used to confirm the stability of the ligand in the binding pocket over time. tandfonline.com Such simulations provide insights into how the compound and its receptor partner adapt to each other, revealing stable conformations and key intermolecular interactions.

Prediction of Reactivity and Photophysical Properties (e.g., Electronic Spectra, Absorbance Capabilities)

Computational methods are predictive tools for chemical reactivity and the interaction of molecules with light.

Reactivity descriptors derived from DFT, such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), can be calculated to predict the reactive nature of molecules. Molecular Electrostatic Potential (MESP) maps are also generated to identify the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, indicating where the molecule is most likely to interact with other species.

TD-DFT is the standard method for predicting electronic absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be estimated. For related nitroaromatic compounds, these calculations are essential for understanding their color and light-absorbing capabilities. The accuracy of these predictions allows for the screening of potential candidates for applications in photochemistry and materials science.

Computational Design and Optimization of Novel Derivatives

In silico methods are integral to modern drug discovery and materials science, allowing for the rational design and optimization of novel compounds before their synthesis. The indolin-2-one scaffold is a common starting point for designing inhibitors of various enzymes, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and cyclin-dependent kinases (CDKs). nih.govrsc.org

The design process typically involves:

Scaffold Hopping/Modification: Starting with the this compound core, chemists can computationally explore modifications, such as changing the N-acetyl group to other acyl or alkyl groups, or introducing different substituents on the aromatic ring.

Property Prediction: For each designed derivative, computational tools can predict physicochemical properties (e.g., logP, polar surface area) and assess their drug-likeness according to frameworks like Lipinski's Rule of Five. nih.gov

Docking and Scoring: The novel derivatives are then docked into the active site of a target protein to predict their binding mode and affinity, as described in the next section.

This iterative cycle of design, prediction, and evaluation helps prioritize the most promising candidates for synthesis and biological testing.

Ligand-Receptor Interaction Modeling and Binding Affinity Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is extensively used for indolin-2-one derivatives to elucidate their mechanism of action at a molecular level. nih.govrsc.orglongdom.orghilarispublisher.comsrce.hrnih.gov

Studies on various 5-nitroindolin-2-one derivatives have shown that the core structure serves as a crucial anchor within the receptor's binding site. longdom.org The docking process reveals key interactions, such as:

Hydrogen Bonds: The oxo group at the 2-position and the nitro group at the 5-position are potential hydrogen bond acceptors.

π-π Stacking: The aromatic portion of the indolinone ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the receptor.

Hydrophobic Interactions: The acetyl group and the aliphatic part of the five-membered ring can form hydrophobic contacts.

The results of these simulations are often quantified with a docking score, which is an estimate of the binding free energy. Lower (more negative) scores generally indicate a higher predicted binding affinity. These scores are used to rank different derivatives and guide optimization efforts.

Table 1: Representative Docking Scores for 5-Nitroindolin-2-one Derivatives Against Various Receptors This table presents data from related compounds to illustrate the application of molecular docking to the 5-nitroindolin-2-one scaffold.

| Derivative Type | Target Receptor | Docking Score (kcal/mol) | Reference Compound |

|---|---|---|---|

| Sugar Hydrazone Derivative | Cyclooxygenase-1 (COX-1) | -24.6577 | Co-crystallized ligand (-16.6717) |

| Oxadiazole Derivative | Dihydropteroate Synthase | -16.8038 | Sulfamethoxazole (-10.2837) |

| Benzohydrazide (B10538) Derivative | Cytochrome P450 14α-demethylase | -15.8587 | Fluconazole (co-crystallized) |

Data sourced from a study on bioactive 5-nitroindolin-2-one derivatives. longdom.org

Advanced Spectroscopic Characterization and Structural Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of 1-acetyl-5-nitroindolin-2-one, offering precise information about the chemical environment of each proton and carbon atom.

Application of 1H, 13C, and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOE)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the number and types of hydrogen and carbon atoms in the molecule. In a typical synthesis, the ¹H NMR spectrum of a related compound, N-acetyl-5-nitroindoline, shows distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the indoline (B122111) ring, and the methyl protons of the acetyl group. prepchem.com For instance, in deuterochloroform (CDCl₃), the aromatic protons appear as multiplets around 8.28, 8.10, and 8.01 ppm, the methylene protons at approximately 4.23 and 3.31 ppm, and the acetyl protons as a singlet at 2.28 ppm. prepchem.com

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. prepchem.com For N-acetyl-5-nitroindoline, characteristic peaks appear at 23.95 (acetyl methyl), 27.01 and 49.11 (indoline methylenes), and within the 115.73-143.4 ppm range for the aromatic carbons, with the carbonyl carbon of the acetyl group resonating at 169.8 ppm. prepchem.com

Two-dimensional (2D) NMR techniques are invaluable for assembling the molecular puzzle by establishing connectivity between atoms. huji.ac.il

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within the same spin system. huji.ac.ilresearchgate.net This would show correlations between the adjacent methylene protons of the indoline ring and between neighboring aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH). youtube.comcolumbia.edu This technique is crucial for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (typically ²JCH and ³JCH), which helps to connect different fragments of the molecule. youtube.comcolumbia.edu For example, it can show a correlation from the acetyl protons to the carbonyl carbon and from the indoline methylene protons to the quaternary carbons of the aromatic ring.

NOE (Nuclear Overhauser Effect) spectroscopy provides information about the spatial proximity of atoms, which is key to determining the three-dimensional structure of the molecule. researchgate.net

Table 1: Representative NMR Data for a Related Indoline Structure

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | 2.28 | 23.95 |

| Indoline CH₂ | 3.31, 4.23 | 27.01, 49.11 |

| Aromatic CH | 8.01, 8.10, 8.28 | 115.73, 119.93, 124.27 |

| Aromatic C | - | 132.4, 143.4 |

| Acetyl C=O | - | 169.8 |

Data is for N-acetyl-5-nitroindoline in CDCl₃. prepchem.com

Isotopic Labeling Studies (e.g., ¹³C, ¹⁵N) for Mechanistic Insights

Isotopic labeling involves the incorporation of stable isotopes like ¹³C or ¹⁵N into the molecule. wikipedia.orgkit.edu This powerful technique is particularly useful for elucidating reaction mechanisms and tracking the fate of specific atoms during a chemical transformation. wikipedia.org By synthesizing this compound with a ¹³C-labeled acetyl group, for example, one could precisely follow the acetyl group in subsequent reactions using ¹³C NMR or mass spectrometry. nih.govsigmaaldrich.com Similarly, ¹⁵N labeling of the nitro group or the indoline nitrogen would provide a handle to study reactions involving these nitrogen centers. kit.edunih.gov These studies offer unambiguous evidence for bond formations and cleavages, which is critical for understanding complex reaction pathways. wikipedia.org

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. perkinelmer.com The FTIR spectrum of this compound and its derivatives will exhibit characteristic absorption bands. tandfonline.com For the related N-acetyl-5-nitroindoline, key stretches include those for the carbonyl group of the amide (around 1680 cm⁻¹), the nitro group (typically two bands around 1510 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), and C-H bonds of the aromatic and aliphatic parts of the molecule. prepchem.comchemicalbook.com

Table 2: Characteristic FTIR Absorption Bands for a Related Indoline Structure

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Amide) | Stretch | ~1680 |

| NO₂ (Nitro) | Asymmetric Stretch | ~1510 |

| NO₂ (Nitro) | Symmetric Stretch | ~1340 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

Data is for N-acetyl-5-nitroindoline. prepchem.comchemicalbook.com

Raman Spectroscopy

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. tandfonline.comrsc.org Upon ionization, the molecule will form a molecular ion (M⁺), the peak for which confirms the molecular weight. uni-saarland.desavemyexams.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org

The fragmentation of the molecular ion provides a "fingerprint" that can be used for structural confirmation. libretexts.orguab.edu For this compound, expected fragmentation pathways could include:

Loss of the acetyl group (CH₃CO) as a neutral radical.

Cleavage of the nitro group (NO₂).

Fission of the indolinone ring structure.

The analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, in the mass spectrum of a derivative, 2-[(1-Acetyl-5-nitro-2-oxo-indolin-3-ylidene)]-N-benzyl-4-oxo-4(4-tolyl)butanamide, a molecular ion peak (M⁺) is observed at m/z 497. tandfonline.com

The study of this compound and its isomers, particularly through spectroscopic methods, provides critical insights into its electronic structure and photochemical reactivity. These compounds are part of the broader class of N-acyl-nitroindolines, which are known for their utility as photoremovable protecting groups.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy is a primary tool for monitoring the kinetics of photochemical reactions involving nitroindoline (B8506331) derivatives. Upon irradiation with near-UV light (typically around 350 nm), these compounds undergo a photorelease reaction. researchgate.net Kinetic studies on the closely related compound, 1-acyl-7-nitroindoline, demonstrate how UV-Vis spectrophotometry can track the progress of the photolysis. researchgate.netresearchgate.net The reaction is monitored by observing the decrease in absorbance of the starting N-acyl-7-nitroindoline and the corresponding changes in the spectrum as photoproducts are formed. researchgate.netresearchgate.net

In aqueous solutions, the photolysis of 1-acyl-7-nitroindolines leads to the formation of a nitrosoindole product, a transformation that can be followed spectroscopically. nih.govrsc.org For instance, the photolysis of 1-acetyl-4-methoxy-5,7-dinitroindoline in a pH 7 aqueous solution shows a clear evolution of spectral bands over time upon irradiation, indicating the conversion to photoproducts. researchgate.net While specific kinetic data for the this compound isomer is not detailed in the available literature, the general principles derived from studies of its isomers are considered applicable. The rate and efficiency of these photochemical reactions are influenced by the substitution pattern on the indoline ring and the solvent environment. researchgate.netnih.govwiley-vch.de

Laser Flash Photolysis for Transient Species Detection

Laser Flash Photolysis (LFP) is an essential technique for detecting and characterizing short-lived intermediates that are crucial to the photochemical mechanism of N-acyl-nitroindolines. d-nb.info Studies on 1-acyl-7-nitroindolines have provided a detailed mechanistic picture that is believed to be general for this class of compounds. nih.govrsc.orgresearchgate.net

The mechanism is understood to proceed via the first triplet excited state (T1) following photo-activation. rsc.orgresearchgate.net This leads to an intramolecular transfer of the acetyl group from the amide nitrogen to an oxygen atom of the adjacent nitro group. This process forms a highly reactive, transient intermediate known as an acetic nitronic anhydride (B1165640). nih.govrsc.orgresearchgate.net

LFP experiments on 1-acyl-7-nitroindoline in a wholly aqueous medium successfully identified this transient species. nih.govresearchgate.net The key findings from these LFP studies are summarized in the table below.

| Parameter | Observation | Significance | Citation |

| Transient Species | Acetic Nitronic Anhydride | The key reactive intermediate in the photorelease mechanism. | researchgate.net, nih.gov |

| Maximum Absorption (λ_max) | 450 nm | The characteristic absorption wavelength of the transient intermediate in aqueous solution. | researchgate.net, nih.gov |

| Formation Time | Within 20 ns | The intermediate is formed very rapidly after the laser pulse. | nih.gov |

| Decay Kinetics | Single Exponential | Indicates a clean, first-order decay process of the transient. | nih.gov |

| Observed Rate Constant (k_obs) | 5 x 10⁶ s⁻¹ (in water) | Quantifies the rapid rate of the subsequent reaction (carboxylic acid release) in the sub-microsecond timescale. | researchgate.net, nih.gov |

The decay of this 450 nm transient is assigned to the release of the carboxylic acid and the formation of the final 7-nitrosoindole product (after tautomerization). nih.govresearchgate.net This sub-microsecond release rate highlights the efficiency of these molecules as photoremovable protecting groups. nih.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

While the crystal and molecular structure of 1-acetyl-5-nitro-indoline has been determined, specific crystallographic data such as bond lengths and angles are not available in the reviewed literature. unesp.brresearchgate.net However, to provide insight into the molecular geometry and intermolecular interactions characteristic of this family, the crystal structure of a closely related compound, (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one, can be analyzed. researchgate.net This molecule shares the core 1-acetylindolin-5-yl fragment, offering a valuable model for its structural features.

Analysis of Bond Lengths, Angles, and Dihedral Angles

The single-crystal X-ray analysis of (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one reveals that the 1-acetylindoline (B31821) moiety is nearly planar. researchgate.net The geometry within this fragment is comparable to other known 1-acetylindoline structures. researchgate.net The planarity of the bicyclic indoline system is a typical feature, with the acetyl group's orientation being a key conformational parameter.

The following table presents selected crystallographic data for the related compound (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one.

Crystal Data for (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one

| Parameter | Value | Citation |

|---|---|---|

| Chemical Formula | C₁₃H₁₄ClNO₂ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 8.4748 (5) | researchgate.net |

| b (Å) | 9.0928 (5) | researchgate.net |

| c (Å) | 9.4952 (5) | researchgate.net |

| α (°) | 112.071 (1) | researchgate.net |

| β (°) | 110.345 (1) | researchgate.net |

| γ (°) | 99.913 (1) | researchgate.net |

| Volume (ų) | 595.92 (6) | researchgate.net |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing of (RS)-1-(1-Acetylindolin-5-yl)-2-chloropropan-1-one is stabilized by a combination of intermolecular forces. researchgate.net The analysis reveals the presence of non-classical C—H···O hydrogen bonds, which link the molecules to form layers within the crystal structure. researchgate.net

Based on a thorough review of available scientific literature, it has been determined that there is insufficient information to generate an article on the chemical compound This compound that adheres to the specific research applications outlined in your request.

The advanced applications detailed in the provided outline, including:

Development as Photoremovable Protecting Groups (PPGs)

Applications in Nucleic Acid Chemistry and Gene Editing Technologies (CRISPR-Cas9)

Specific roles as precursors in advanced organic synthesis

are well-documented for a related class of compounds, namely 1-acyl-7-nitroindolines . However, this specific research does not appear to extend to the This compound variant.

While commercial suppliers confirm the existence of this compound as a chemical entity for general research purposes, detailed studies and publications focusing on its use in photochemistry, gene editing, or as a sophisticated building block could not be identified.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions focusing solely on this compound, the requested article cannot be generated at this time. Fulfilling the request would require extrapolating data from different molecules, which would be scientifically inaccurate and violate the core requirements of the prompt.

Research Applications and Emerging Technologies Utilizing 1 Acetyl 5 Nitroindolin 2 One

Role as Precursors and Building Blocks in Advanced Organic Synthesis

Synthesis of Complex Molecular Scaffolds

The primary and most documented application of 1-Acetyl-5-nitroindolin-2-one is its role as a versatile building block in organic synthesis. The oxindole (B195798) core is a privileged scaffold in medicinal chemistry, and the substituents on this compound provide multiple reaction sites for constructing intricate molecular frameworks. rsc.orgbenthamdirect.com

A notable example of its utility is in the synthesis of substituted 3-methyleneindolin-2-one derivatives. Research has shown that 5-nitroindolin-2-one can be converted into (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-5-nitroindolin-2-one. rsc.org This transformation is achieved by reacting 5-nitroindolin-2-one with acetic anhydride (B1165640) and (trimethoxymethyl)benzene. The reaction proceeds via the in situ formation of this compound, which then undergoes condensation at the C3 position. rsc.org

Reaction Scheme:

Step 1: 5-nitroindolin-2-one is reacted with acetic anhydride. The nitrogen atom of the indolin-2-one ring is acetylated, yielding this compound.

Step 2: The resulting intermediate reacts with (trimethoxymethyl)benzene at a high temperature (140 °C) to form (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-5-nitroindolin-2-one with a reported yield of 45.3%. rsc.org

This resulting compound, (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-5-nitroindolin-2-one, is itself a valuable intermediate. It can be further elaborated to create even more complex structures. For instance, it can be reacted with 4-(piperidin-1-ylmethyl)aniline (B181955) in N,N-dimethylformamide (DMF) at 120 °C. rsc.org This subsequent reaction displaces the methoxy (B1213986) group to form a new carbon-nitrogen bond, yielding (Z)-1-acetyl-5-nitro-3-(phenyl(4-(piperidin-1-ylmethyl)phenylamino)methylene)indolin-2-one. rsc.org Such multi-step syntheses highlight the role of this compound as a foundational element for generating molecular diversity.

The reactivity of the nitro group also offers further synthetic possibilities. It can be reduced to an amino group, which can then be subjected to a wide array of transformations, including diazotization, acylation, and alkylation, thus expanding the library of accessible complex molecules. researchgate.net

Interactive Data Table: Synthesis of a Complex Derivative

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 5-nitroindolin-2-one | Acetic anhydride, (trimethoxymethyl)benzene | (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-5-nitroindolin-2-one | 45.3 |

| 2 | (Z)-1-acetyl-3-(methoxy(phenyl)methylene)-5-nitroindolin-2-one | 4-(piperidin-1-ylmethyl)aniline, DMF | (Z)-1-acetyl-5-nitro-3-(phenyl(4-(piperidin-1-ylmethyl)phenylamino)methylene)indolin-2-one | Not specified |

Exploration in Materials Science and Photonic Applications

While direct applications of this compound in materials science and photonics are not extensively documented, the structural motifs within the molecule suggest potential for exploration in these fields. Specifically, the nitro-aromatic system is a well-known chromophore and photoactive group, and the oxindole core is a component of various functional materials. rsc.orgsjp.ac.lk

The field of photonics often utilizes molecules that can be controlled by light. A prominent example is the use of "caged" compounds, where a photoremovable protecting group (PPG) is used to mask the function of a bioactive molecule until it is released by photo-irradiation. nih.govbeilstein-journals.org Derivatives of nitroindoline (B8506331), which are structurally similar to this compound, are widely employed as PPGs. nih.govresearchgate.net For instance, N-acyl-7-nitroindolines are activated by near-UV light to release carboxylic acids, amines, and alcohols. nih.gov This process is valuable for the spatiotemporal control of biological processes. beilstein-journals.org

Furthermore, certain nitroindoline derivatives have been investigated for their two-photon absorption (2PA) properties. nih.govresearchgate.net 2PA is a non-linear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state, which would typically require a single photon of higher energy. x-mol.com This allows for greater penetration depth of light into scattering media, like biological tissue, and higher spatial resolution. x-mol.com Research on N-acyl-7-nitroindolines has demonstrated their utility in two-photon uncaging. beilstein-journals.org Given that this compound contains both the N-acetyl and nitro-aromatic functionalities, it represents a candidate for investigation into similar photophysical properties. The electron-withdrawing nature of the nitro group and the acetyl group on the indolinone core could influence the electronic transitions and excited-state dynamics necessary for such applications.

In materials science, oxindole derivatives are being explored for the development of novel organic materials. sjp.ac.lk Their rigid, planar structure and potential for hydrogen bonding make them suitable for creating ordered assemblies. The introduction of a nitro group, as in this compound, can impart specific electronic properties, potentially leading to applications in organic electronics or as components in photosensitive polymers. Visible-light-induced radical-coupling reactions have been used to create complex, sterically congested oxindole derivatives for potential use in medicinal and materials science applications. nih.gov The core structure of this compound makes it a plausible starting point for similar light-mediated material syntheses.

Future Directions and Interdisciplinary Research Opportunities

Novel and Sustainable Synthetic Approaches for 1-Acetyl-5-nitroindolin-2-one and its Analogs

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. For this compound and its analogs, future research is anticipated to focus on several key areas of sustainable synthesis. These include the use of greener solvents, the development of catalytic methods to improve yield and purity, and the exploration of mechanochemistry. mdpi.comscientificupdate.com

Current synthetic strategies often rely on traditional methods that may involve hazardous reagents and generate significant waste. mdpi.com Innovations in green chemistry, such as the use of deep eutectic solvents or supercritical CO2, could offer more sustainable alternatives. mdpi.com Furthermore, the design of novel catalytic systems, potentially involving transition metals or organocatalysts, could lead to more selective and efficient syntheses of indolinone derivatives. rsc.org Mechanochemical synthesis, which utilizes mechanical force to drive chemical reactions, presents another promising avenue for the solvent-free and energy-efficient production of these compounds. sciencesconf.org

Recent research has highlighted the synthesis of various indolin-2-one derivatives, some involving microwave irradiation to enhance reaction rates and yields. tandfonline.comtandfonline.com For instance, the reaction of isatin (B1672199) derivatives with β-aroyl propionic acids has been a route to produce complex indolin-2-ones. tandfonline.com These approaches could be adapted and optimized for the sustainable synthesis of this compound.

A comparative look at synthetic approaches for related compounds reveals a trend towards more controlled and efficient reactions. For example, the synthesis of dispiro-indolinones has been achieved through regio- and diastereoselective three-component 1,3-dipolar cycloaddition reactions. nih.gov Similarly, the synthesis of bis-indolinone derivatives has been accomplished via the Knoevenagel condensation, with reaction conditions tailored to optimize the yield of the desired products. nih.gov

Interactive Data Table: Sustainable Synthetic Approaches

| Synthetic Approach | Description | Potential Advantages | Relevant Research Areas |

|---|---|---|---|

| Green Solvents | Utilizing environmentally friendly solvents like deep eutectic solvents or supercritical CO2. mdpi.com | Reduced environmental impact, potential for improved reaction rates and selectivity. | Green Chemistry, Process Chemistry. mdpi.comscientificupdate.com |

| Catalytic Methods | Development of novel catalysts (e.g., transition metal, organocatalysts) for enhanced efficiency. rsc.org | Higher yields, increased purity, lower energy consumption. | Catalysis, Organic Synthesis. |

| Mechanochemistry | Using mechanical energy to initiate and sustain chemical reactions. sciencesconf.org | Solvent-free conditions, potential for novel reactivity. | Materials Science, Green Chemistry. sciencesconf.org |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction times. tandfonline.comtandfonline.com | Rapid synthesis, improved yields. | Organic Synthesis, Medicinal Chemistry. |

Integration of Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. The integration of Process Analytical Technology (PAT) tools, particularly advanced spectroscopic techniques, offers significant advantages for the synthesis of this compound. mdpi.com

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. mdpi.com This real-time information allows for precise control over reaction parameters, leading to improved yields, higher purity, and reduced batch-to-batch variability. For instance, the use of microreactors combined with online spectroscopic analysis can offer detailed insights into the kinetics and mechanisms of rapid organic reactions. ineosopen.org

The application of these techniques can be particularly valuable in scaling up the synthesis of this compound from the laboratory to an industrial setting, ensuring consistent product quality and process efficiency. sciencesconf.org

Synergistic Combination of Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies provides a powerful approach to understanding and predicting the chemical and physical properties of molecules like this compound. researchgate.net Density Functional Theory (DFT) calculations, for example, can be used to model molecular structures, predict spectroscopic properties, and elucidate reaction mechanisms.

Molecular docking studies have been employed to investigate the binding affinities of similar nitroindoline (B8506331) derivatives with biological targets, suggesting their potential as lead compounds in drug discovery. For this compound, computational methods can be used to predict its reactivity, electronic properties, and potential interactions with biological macromolecules. These theoretical predictions can then guide and be validated by experimental work, accelerating the research and development process. The combination of computational design and experimental validation has proven effective in developing novel photoswitches with specific properties. researchgate.net

Exploration of Photo-Controlled Chemical Processes in Novel Environments

The nitro group in this compound suggests potential for interesting photochemical behavior. Nitroaromatic compounds are known to participate in various light-induced reactions. escholarship.org The study of the photochemistry of nitroindoles and their derivatives is an emerging area of research with potential applications in photobiology and materials science. nih.gov

Research on related nitroindoles has shown that they can undergo photochemical reactions, and the presence of a nitro group can influence their excited-state properties. nih.govnih.govdntb.gov.ua For example, some nitroindole derivatives have been investigated as photochemical precursors for generating reactive species. nih.govdntb.gov.ua The photophysical and photochemical properties of indoles make them useful as indicators in biological systems. nih.gov

Future studies could explore the photo-controlled release of biologically active molecules from caged compounds based on the this compound scaffold. Additionally, investigating the photoisomerization or photoreduction of this compound could lead to the development of novel photoswitches or photoresponsive materials. diva-portal.orgchim.it The photochemical behavior of dinitroindoline compounds has been shown to be more complex than their mono-nitro counterparts, suggesting that the photochemistry of this compound could yield interesting and potentially useful outcomes.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Acetyl-5-nitroindolin-2-one with high reproducibility?

- Methodological Answer :

- Step 1 : Start with 5-nitroisatin as the precursor. Dissolve in a 3:1 ethanol-DMF mixture with glacial acetic acid as a catalyst (1.0 g in 10 mL solvent) .

- Step 2 : Add substituted aniline derivatives (equimolar ratio) and reflux for 12–16 hours under inert conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 6:4) .

- Step 3 : Quench the reaction by pouring into crushed ice, filter, and recrystallize using ethanol-water (1:1). Characterize purity via melting point analysis and HPLC (retention time >95%) .

- Key Variables : Solvent polarity, reflux duration, and stoichiometric ratios significantly impact yield (typically 60–75%).

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Compare H and C NMR peaks to reference data (e.g., acetyl group at δ ~2.3 ppm, nitro group at δ ~8.1 ppm) .

- IR : Confirm acetyl C=O stretch (~1680 cm) and nitro group (~1520 cm) .

- Crystallography : Use single-crystal X-ray diffraction (SHELX suite) for unambiguous confirmation. Refinement with SHELXL ensures <5% R-factor discrepancies .

Q. What experimental protocols ensure stability assessment of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Expose samples to 40°C/75% RH for 6 months. Analyze degradation via HPLC every 30 days .

- Monitor nitro group reduction (UV-Vis at 310 nm) and acetyl hydrolysis (TLC) .

- Statistical Validation : Apply ANOVA to assess significance of degradation pathways (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation :

- Combine H-N HMBC NMR to trace nitro-indole coupling .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H] = 235.0722) .

- Computational Validation : Perform DFT calculations (Gaussian 16) to simulate IR/NMR spectra and compare with empirical data .

Q. What strategies are effective in elucidating the pharmacological mechanism of this compound?

- Methodological Answer :

- In Vitro Screening :

- Test cytotoxicity (MTT assay) on cancer cell lines (IC determination) .

- Conduct enzyme inhibition assays (e.g., COX-2) with positive controls .

- Molecular Docking : Use GOLD Suite to predict binding affinity to target proteins (e.g., kinases). Validate with mutagenesis studies .

- ADMET Profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic stability .

Q. How should researchers design experiments to address discrepancies in reactivity data for nitroindolinone derivatives?

- Methodological Answer :

- Controlled Variable Testing :

- Vary pH (2–12), temperature (25–80°C), and solvent polarity (logP -0.5 to 4.0) to isolate reactivity drivers .

- Use DOE (Design of Experiments) software to optimize conditions (e.g., 40°C, pH 7.4, DMF) .

- Error Analysis : Calculate standard deviations across triplicate runs and apply Grubbs’ test to exclude outliers .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。